molecular formula C22H25N5O5 B2372967 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate CAS No. 1351633-50-5

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate

Cat. No.: B2372967
CAS No.: 1351633-50-5
M. Wt: 439.472
InChI Key: IRQDQOHAEIWDNE-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]imidazole group, a piperidine group, and a pyridine group. Benzo[d]imidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and pyrrole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d]imidazole group, followed by the attachment of the piperidine and pyridine groups. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole group is a fused two-ring system, the piperidine group is a six-membered ring with one nitrogen atom, and the pyridine group is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]imidazole, piperidine, and pyridine groups each have distinct reactivity profiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the piperidine and pyridine rings would likely make the compound a base .

Scientific Research Applications

ACAT-1 Inhibition and Its Implications

  • ACAT-1 Inhibition: A derivative of the compound, identified as K-604, has been found to be a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which may have therapeutic implications for diseases involving ACAT-1 overexpression. This inhibition was achieved with significant selectivity over ACAT-2 (Shibuya et al., 2018).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity: Synthesized derivatives, including similar structures, have shown potent antimicrobial activity against various bacteria and fungi (Naraboli & Biradar, 2017).
  • Antioxidant Activities: These derivatives have also exhibited significant antioxidant activities, indicating their potential in therapeutic applications (Naraboli & Biradar, 2017).

Synthesis and Chemical Properties

  • Synthesis Techniques: Various novel series of derivatives, including those similar to the compound , have been synthesized, showcasing the versatility in chemical modifications and potential for creating diverse compounds with specific properties (Goli-Garmroodi et al., 2015).

Anticancer Potential

  • Anticancer Agents: Some derivatives of benzimidazole, a part of the compound structure, have been synthesized and showed promising anticancer activity against various cancer cell lines, hinting at the potential use of similar compounds in cancer therapy (Nofal et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition: Benzimidazole derivatives have demonstrated effective inhibition of corrosion on steel surfaces in acidic conditions, suggesting industrial applications for similar compounds in corrosion prevention (Yadav et al., 2016).

Insecticidal Applications

  • Insecticidal Activity: Derivatives involving benzimidazole have been tested as insecticidal agents, showing effectiveness against pests like Spodoptera littoralis, which may imply similar applications for the compound (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a benzo[d]imidazole group act by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry, due to the presence of the pharmacologically important benzo[d]imidazole group .

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-pyridin-2-ylacetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O.C2H2O4/c26-20(23-19-7-3-4-10-21-19)14-24-11-8-16(9-12-24)13-25-15-22-17-5-1-2-6-18(17)25;3-1(4)2(5)6/h1-7,10,15-16H,8-9,11-14H2,(H,21,23,26);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQDQOHAEIWDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=N4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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